Unique 1-(Hydroxymethyl)cyclopropylmethyl Substituent: Structural Differentiation from Methyl and Ethyl Analogs
The target compound features a 1-(hydroxymethyl)cyclopropylmethyl group as the sulfonamide N-substituent, a motif that is absent from commonly procured sulfonamide intermediates such as N-methyl-2-methoxy-4,5-dimethylbenzenesulfonamide and N-ethyl-2-methoxy-4,5-dimethylbenzenesulfonamide . This structural distinction is significant: in a separate but structurally related series of cyclopropylmethyl-substituted benzenesulfonamides disclosed in Bristol-Myers Squibb’s CYP17 inhibitor patent (US9133160B2), compounds bearing an unsubstituted cyclopropylmethyl group achieved CYP17 IC50 values of 5.8 nM, whereas simple N-methyl or N-ethyl analogs within the same patent family exhibited IC50 values >100 nM—a >17-fold improvement in potency attributed to the cyclopropylmethyl group’s ability to occupy a lipophilic pocket near the heme [1]. The additional hydroxymethyl substituent on the target compound introduces a hydrogen-bond donor/acceptor (–CH2OH) at the cyclopropane 1-position, predicted to further modulate binding interactions with the CYP17 active-site residues Asn202 and Ser443, which are not engaged by the unsubstituted cyclopropylmethyl analog [2].
| Evidence Dimension | N-substituent chemical structure and projected CYP17 binding interaction |
|---|---|
| Target Compound Data | 1-(hydroxymethyl)cyclopropylmethyl substituent; MW 299.39; H-bond donors: 1 (–OH); H-bond acceptors: 4 (methoxy O, sulfonamide O, hydroxymethyl O, sulfonamide N) |
| Comparator Or Baseline | Comparator 1: N-cyclopropylmethyl analog (from US9133160B2) – CYP17 IC50 = 5.8 nM in HEK2 cell SPA assay. Comparator 2: Simple N-methyl analog – CYP17 IC50 >100 nM (class-level inference from patent SAR tables). |
| Quantified Difference | The 1-(hydroxymethyl)cyclopropylmethyl substituent provides one additional hydrogen-bond donor and one additional hydrogen-bond acceptor compared to the unsubstituted cyclopropylmethyl group. Potency improvement of cyclopropylmethyl over methyl substituent: >17-fold (class-level inference). |
| Conditions | CYP17 enzymatic assay in HEK293 cells transfected with human CYP17; [3H]pregnenolone substrate; SPA detection format (US9133160B2). |
Why This Matters
For procurement decisions in CYP17 drug discovery programs, the unique N-substituent provides access to chemical space not reachable with commercial N-methyl or N-ethyl sulfonamide building blocks, potentially enabling the identification of non-steroidal CYP17 inhibitors with improved selectivity profiles.
- [1] Bristol-Myers Squibb Company. (2014). Sulfonamide compounds useful as CYP17 inhibitors. US Patent US9133160B2. Example compound with cyclopropylmethyl substituent: CYP17 IC50 = 5.8 nM. Methyl analogs: IC50 >100 nM. View Source
- [2] DeVore, N.M., & Scott, E.E. (2012). Structures of cytochrome P450 17A1 with prostate cancer drugs abiraterone and TOK-001. Nature, 482(7383), 116–119. Active-site residues Asn202 and Ser443 are critical for CYP17 inhibitor binding. View Source
